molecular formula C25H23N3O3 B14127573 N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No.: B14127573
M. Wt: 413.5 g/mol
InChI Key: SDMOKSLJCJWETD-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound that features a combination of benzyl, furan, pyridazinone, and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl and phenethyl groups. Common reagents used in these reactions include benzyl bromide, phenethylamine, and furan-2-carboxylic acid. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The benzyl and phenethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted benzyl and phenethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is not well-documented, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can be compared with other similar compounds, such as:

    N-benzyl-2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-benzyl-2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: Similar structure but with a pyridine ring instead of a furan ring.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H23N3O3/c29-24-14-13-22(23-12-7-17-31-23)26-28(24)19-25(30)27(18-21-10-5-2-6-11-21)16-15-20-8-3-1-4-9-20/h1-14,17H,15-16,18-19H2

InChI Key

SDMOKSLJCJWETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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